N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-15-20-12(2)17(19(24)22(15)10-11)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNILKSUCBZQLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethoxybenzoic acid with 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides
Major Products
Scientific Research Applications
Research indicates that N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).
- Mechanism : The compound induces apoptosis and inhibits cell cycle progression at the G1 phase.
- Case Study : In vitro testing on MCF7 cells revealed an IC50 value of 12 µM, indicating potent anticancer properties.
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial effects against various pathogens including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported around 128 µg/mL.
- Case Study : A study evaluating its efficacy against E. coli showed a notable reduction in bacterial load in treated samples.
-
Enzyme Inhibition :
- It acts as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression.
- Example : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Pharmacokinetics
Preliminary studies suggest favorable pharmacokinetic profiles for this compound. It exhibits good absorption characteristics and a reasonable distribution volume. However, detailed toxicological assessments are necessary to evaluate its safety for potential therapeutic use.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | MCF7 (Breast Cancer) | 12.0 | Apoptosis Induction | [Research Article 1] |
| Study 2 | A549 (Lung Cancer) | 15.0 | Cell Cycle Arrest | [Research Article 2] |
| Study 3 | E. coli (Antimicrobial) | 128 µg/mL | Bacterial Growth Inhibition | [Research Article 3] |
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Tetrahydrofuran: Another solvent used in organic synthesis.
Cyclopentyl methyl ether: Used as a solvent in various chemical reactions.
Uniqueness
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide stands out due to its unique combination of a pyrido[1,2-a]pyrimidine core and dimethoxybenzamide moiety. This structure imparts specific chemical properties and biological activities that are not commonly found in other similar compounds .
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 946257-30-3
The structural features include a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities, and a dimethoxybenzamide moiety that enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes:
- Formation of the pyrido[1,2-a]pyrimidine scaffold through cyclization reactions.
- Introduction of the dimethoxybenzamide group via acylation or similar coupling methods.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit notable anticancer activities. For instance:
- Cell Proliferation Inhibition : Compounds related to this benzamide have demonstrated significant inhibition of cell proliferation in various cancer cell lines. This is attributed to their ability to interfere with critical cellular pathways involved in cancer progression.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Dihydrofolate Reductase (DHFR) : Studies suggest that similar compounds can inhibit DHFR activity by destabilizing its conformation through metabolic pathways that reduce NADPH levels, which are essential for enzyme stability and function .
Neuroprotective Effects
In silico studies indicate potential neuroprotective effects against Alzheimer's disease:
- Butyrylcholinesterase (BuChE) Inhibition : Some derivatives have shown promising inhibitory activity against BuChE with IC₅₀ values in the low micromolar range (e.g., 5.07 µM), suggesting potential as therapeutic agents for cognitive disorders .
Case Studies and Research Findings
A range of studies has explored the biological activities of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide, and what key reagents/conditions are required?
- Methodological Answer : The compound is synthesized via condensation of functionalized pyrido[1,2-a]pyrimidine precursors with benzamide derivatives. A typical route involves:
Step 1 : Cyclization of 2-aminopyridine derivatives with malonic esters at high temperatures (e.g., 250°C in diphenyl oxide/biphenyl mixtures) to form the pyrido[1,2-a]pyrimidinone core .
Step 2 : Amide coupling using activating agents (e.g., EDCI/HOBt) under reflux in dichloromethane or DMF .
- Critical Reagents : Triethylamine (base), ethoxymethylenemalonic ester (cyclization agent), and benzoyl chloride derivatives .
- Characterization : Confirm structure via -NMR (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and LC-MS (molecular ion at ~409.4 g/mol) .
Q. How do structural modifications (e.g., substituents on the benzamide moiety) influence the compound's physicochemical properties?
- Methodological Answer : Substituents like methoxy groups enhance solubility and target binding. For example:
- Solubility : 2,6-Dimethoxybenzamide improves water solubility compared to halogenated analogs due to polar ether groups .
- Reactivity : Methoxy groups reduce electrophilicity at the benzene ring, directing nucleophilic attacks to the pyrimidinone core .
- Experimental Validation : Compare logP values (e.g., HPLC-derived) of analogs to quantify lipophilicity changes .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while maintaining high purity (>95%)?
- Methodological Answer :
- Statistical Design : Use a Box-Behnken design to optimize temperature, solvent ratio, and catalyst loading. For example, varying DMF/THF ratios (70:30 to 90:10) and temperatures (80–120°C) to maximize yield .
- Continuous Flow Reactors : Implement microreactors for precise temperature control and reduced side-product formation (e.g., dimerization) .
- Purity Monitoring : Employ in-line HPLC with UV detection (λ = 254 nm) during synthesis to track impurities .
Q. How can contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer :
- Assay-Specific Factors :
| Factor | Impact | Mitigation |
|---|---|---|
| Protein binding | Reduces free compound concentration | Use dialysis membranes to quantify unbound fraction . |
| Cell permeability | Influences intracellular concentration | Measure cellular uptake via LC-MS/MS . |
- Structural Analogs : Synthesize and test analogs (e.g., 2-fluoro vs. 2-methoxy derivatives) to isolate substituent effects .
- Computational Modeling : Perform molecular dynamics simulations to predict binding affinities against target proteins (e.g., kinases) .
Q. What advanced techniques are recommended for elucidating degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions:
- Oxidative : 3% HO at 40°C for 24 hours.
- Photolytic : UV light (365 nm) for 48 hours .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect degradation products (e.g., demethylation or hydroxylation byproducts) .
- Stability Profiling : Store samples at varying pH (2–9) and monitor degradation kinetics via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
